molecular formula C12H12N2O3 B3058303 3-Isoxazolecarboxamide, N-(4-methoxyphenyl)-5-methyl- CAS No. 88812-96-8

3-Isoxazolecarboxamide, N-(4-methoxyphenyl)-5-methyl-

Cat. No.: B3058303
CAS No.: 88812-96-8
M. Wt: 232.23 g/mol
InChI Key: CXMVISKUGWXAFS-UHFFFAOYSA-N
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Description

3-Isoxazolecarboxamide, N-(4-methoxyphenyl)-5-methyl- is a chemical compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a methoxyphenyl group and a methyl group attached to the isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isoxazolecarboxamide, N-(4-methoxyphenyl)-5-methyl- typically involves the following steps:

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized through the cyclization of appropriate precursors such as β-keto esters and hydroxylamine.

    Introduction of Methoxyphenyl Group: The methoxyphenyl group can be introduced via nucleophilic substitution reactions using suitable aryl halides.

    Amidation: The final step involves the formation of the carboxamide group through amidation reactions using amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These conditions include:

    Temperature Control: Maintaining optimal temperatures to facilitate the desired reactions while minimizing side reactions.

    Catalysts: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing purification techniques such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-Isoxazolecarboxamide, N-(4-methoxyphenyl)-5-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution Reagents: Various halides and nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups.

Scientific Research Applications

3-Isoxazolecarboxamide, N-(4-methoxyphenyl)-5-methyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Isoxazolecarboxamide, N-(4-methoxyphenyl)-5-methyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other biomolecules. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Isoxazolecarboxamide, N-hydroxy-5-[[(4-methoxyphenyl)thio]methyl]
  • 5-(3-methoxyphenyl)-N-(4-methoxyphenyl)-3-isoxazolecarboxamide
  • N-isobutyl-5-(4-methoxyphenyl)-3-isoxazolecarboxamide

Uniqueness

3-Isoxazolecarboxamide, N-(4-methoxyphenyl)-5-methyl- is unique due to its specific substitution pattern on the isoxazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

N-(4-methoxyphenyl)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-8-7-11(14-17-8)12(15)13-9-3-5-10(16-2)6-4-9/h3-7H,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXMVISKUGWXAFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70408473
Record name 3-Isoxazolecarboxamide, N-(4-methoxyphenyl)-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88812-96-8
Record name 3-Isoxazolecarboxamide, N-(4-methoxyphenyl)-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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